N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-15-16(12-13-19(22)27-14-6-11-23(27)28)26-25(29)24-17-7-2-4-9-20(17)31-21-10-5-3-8-18(21)24/h2-5,7-10,12-13,15,24H,6,11,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKRTTPLYZITSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Variations: Carboxamide vs. Carboxylate Esters and Acids
- Target Compound : The amide linkage in N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide confers stability against hydrolysis compared to esters, which may enhance metabolic resistance .
- Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide: This ester derivative (C23H29BrN2O3) contains a quaternary ammonium group, making it ionic and highly water-soluble. Such properties contrast with the neutral, lipophilic carboxamide, highlighting how functional groups dictate pharmacokinetics .
- 9-Oxo-9H-xanthene-2-carboxylic Acid: Carboxylic acid derivatives (e.g., C14H8O4) exhibit acidity (pKa ~3–4), enabling salt formation for improved solubility.
Substituent Effects on Aromatic Rings
- Target Compound : The 3-methoxy and 4-(2-oxopyrrolidin-1-yl) substituents on the phenyl ring create steric and electronic effects. The methoxy group donates electron density via resonance, while the lactam ring may engage in dipole interactions.
- N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide: This analogue (C28H28N2O4) replaces the substituted phenyl group with a piperidinylmethyl chain.
- 9-(4-Methoxyphenyl)-9H-xanthen-9-ol : A hydroxyl group at the xanthene core (C20H16O3) increases polarity, while the 4-methoxyphenyl substituent emphasizes positional effects—3-methoxy in the target compound may reduce steric hindrance compared to 4-substitution .
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound notable for its xanthene core structure, which is associated with various biological activities. This article delves into the compound's potential biological activities, synthesis, and related studies, despite limited direct research findings.
Structural Overview
The compound features several significant functional groups:
- Xanthene Core : Known for its fluorescent properties and presence in various biologically active molecules.
- Carboxamide Group : Common in pharmaceuticals, this moiety may enhance binding to biological targets.
- Methoxy Group : This substituent can influence the compound's interaction with receptors and enzymes.
- Pyrrolidine Moiety : Often enhances pharmacological properties, indicating potential therapeutic applications.
Potential Biological Activities
While specific studies on this compound are scarce, insights can be drawn from its structural features and related compounds. The following potential activities are hypothesized based on the presence of similar functional groups in other compounds:
- Anticancer Activity : Compounds with xanthene structures have been noted for their anticancer properties. The compound may exhibit similar activity by interacting with cancer cell pathways.
- Anti-inflammatory Effects : The ability of xanthene derivatives to modulate inflammatory responses suggests that this compound could have anti-inflammatory effects.
- Antibacterial Properties : Given the presence of the pyrrolidine ring, which is often associated with antibacterial activity, this compound might also show efficacy against bacterial strains.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some related compounds and their known activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(2-oxopyrrolidin-1-yl)propyl]-9H-xanthene-9-carboxamide | Pyrrolidine ring, xanthene core | Glycogen phosphorylase inhibitor |
| NESS 0327 | Carboxamide group, distinct core | Cannabinoid antagonist |
| TZT-1027 | Pyrrolidine ring, distinct core | Cytotoxic agent against cancer cell lines |
This table illustrates how variations in structure can lead to different biological activities while maintaining similar functional groups.
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the xanthene core through cyclization reactions.
- Introduction of the methoxy and carboxamide groups via substitution reactions.
- Incorporation of the pyrrolidine moiety through coupling reactions.
The mechanisms by which this compound may exert its biological effects likely involve interactions with specific molecular targets within cells, modulating pathways associated with cancer proliferation or inflammation.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, research on related compounds provides valuable insights. For instance:
- A study highlighted that derivatives with similar xanthene structures demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further exploration in this compound's development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions to generate the 2-oxopyrrolidine moiety.
Coupling Reactions : Amide bond formation between the pyrrolidine-containing aniline derivative and xanthene-9-carboxylic acid using coupling agents like DCC/DMAP in dichloromethane.
- Critical Conditions : Solvent polarity (e.g., DMF vs. THF), temperature control (50–80°C), and stoichiometric ratios of reagents to minimize side reactions. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C3, pyrrolidinone ring connectivity).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ peak at m/z 431.18).
- X-ray Crystallography : Resolves bond angles and torsional strain in the xanthene core, critical for assessing conformational stability .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In Vitro Assays : Screens against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the low micromolar range, suggesting kinase inhibition.
- Target Identification : Computational docking studies propose interactions with ATP-binding pockets of PI3K/AKT/mTOR pathway kinases. Follow-up assays include Western blotting for phosphorylated protein biomarkers .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Source Analysis : Cross-check assay protocols (e.g., cell line authenticity, serum concentration variations).
- Dose-Response Reproducibility : Perform orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) to confirm mechanism.
- Solubility Considerations : Use co-solvents (e.g., DMSO/PEG) to address discrepancies in bioavailability .
Q. What strategies optimize regioselective functionalization of the xanthene core for SAR studies?
- Methodological Answer :
- Halogenation : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for C4/C5 bromination, monitored by TLC.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduce substituents while preserving the carboxamide group.
- Table :
| Position | Reaction | Reagents | Yield (%) |
|---|---|---|---|
| C4 | Bromination | NBS, CCl₄, UV | 65–72 |
| C9 | Methoxylation | NaOMe, MeOH | 58 |
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots (e.g., methoxy group demethylation).
- Docking Simulations : Molecular dynamics (MD) in GROMACS assess binding affinity retention after replacing labile groups (e.g., substituting methoxy with trifluoromethoxy).
- Validation : Microsomal stability assays (rat/human liver microsomes) quantify half-life improvements .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to identify experimental variables?
- Methodological Answer :
- Assay Conditions : Compare ATP concentrations (1 mM vs. 10 μM) and incubation times (1 hr vs. 24 hr).
- Enzyme Sources : Recombinant vs. native kinases may exhibit varying sensitivity.
- Statistical Rigor : Use Grubbs’ test to exclude outliers and repeat assays in triplicate .
Methodological Best Practices
Q. What analytical techniques are recommended for purity assessment in scale-up synthesis?
- Methodological Answer :
- HPLC-PDA : C18 column (5 μm, 4.6 × 250 mm), gradient elution (ACN/H₂O + 0.1% TFA), λ = 254 nm. Purity >98% required for in vivo studies.
- Elemental Analysis : Carbon/Hydrogen/Nitrogen (CHN) quantification to confirm stoichiometry .
Structural Comparisons
Q. How does the 2-oxopyrrolidin-1-yl group influence bioactivity compared to similar substituents?
- Methodological Answer :
- Analog Synthesis : Replace pyrrolidinone with piperidinone or morpholine.
- Activity Comparison :
| Substituent | PI3Kα IC₅₀ (nM) | Solubility (μM) |
|---|---|---|
| 2-oxopyrrolidin-1-yl | 12.3 | 45 |
| Piperidin-2-one | 28.7 | 62 |
- Conclusion : The pyrrolidinone’s smaller ring enhances steric complementarity with the kinase pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
